2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide

Description

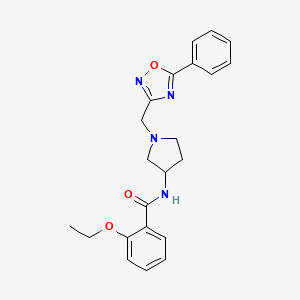

This compound features a benzamide core substituted with a 2-ethoxy group, linked via an amide bond to a pyrrolidin-3-yl moiety. The pyrrolidine ring is further functionalized with a methyl group bearing a 5-phenyl-1,2,4-oxadiazole heterocycle. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, which are critical in medicinal chemistry for target engagement . The ethoxy group on the benzamide may modulate lipophilicity and electronic effects, influencing bioavailability and receptor interactions.

Properties

IUPAC Name |

2-ethoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-2-28-19-11-7-6-10-18(19)21(27)23-17-12-13-26(14-17)15-20-24-22(29-25-20)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEWTLLMCDYOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents.

Synthesis of the pyrrolidine ring: This step often involves the cyclization of amino acids or other suitable precursors.

Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and pyrrolidine intermediates with the benzamide core using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzamide and oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Modifications on the Benzamide Substituent

Key Analogs :

- 2-Chloro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide (sc-494546, ): Substituent: Chloro replaces ethoxy at the benzamide’s 2-position. Its smaller size may improve steric compatibility with hydrophobic binding pockets.

2-(2-Bromophenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}acetamide (sc-494547, ):

- Substituent: A bromophenyl-acetamide group replaces the benzamide.

- Implications: The bulkier bromophenyl group may hinder metabolic clearance but reduce passive diffusion across membranes.

- 3-(Dimethylamino)-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide (): Substituent: Dimethylamino at the benzamide’s 3-position. Implications: The strong electron-donating dimethylamino group enhances solubility but may alter charge distribution at physiological pH, affecting target interactions.

Table 1: Substituent Effects on Benzamide Analogs

Modifications in the Pyrrolidine-Oxadiazole Moiety

- (R)-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide (NT376, ): Structural Difference: Replaces the pyrrolidine-oxadiazole-phenethyl group with a benzyl(methyl)amino-propan-2-yl chain.

3-[1-(3-Methoxybenzenesulfonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole (BG14073, ):

- Structural Difference: A methoxybenzenesulfonyl group replaces the benzamide.

- Implications: The sulfonyl group introduces polarity, likely improving aqueous solubility but reducing membrane permeability.

Functionalization of the 1,2,4-Oxadiazole Ring

- 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (): Structural Difference: A methyl-oxadiazole-thioether replaces the phenyl-oxadiazole. Implications: The thioether linkage may increase susceptibility to oxidative metabolism but improve interaction with sulfur-binding enzymatic pockets .

Discontinued Analogs and Lessons Learned

Biological Activity

The compound 2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide is a derivative of oxadiazole, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 398.52 g/mol

Antimicrobial Activity

Studies have shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Mechanism : The antimicrobial effects are often attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Case Study : A study demonstrated that similar oxadiazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer activities:

- Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

- Research Findings : In vitro studies indicated that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of oxadiazole compounds:

- Mechanism : The anti-inflammatory activity is often linked to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Case Study : Compounds similar to this compound have been shown to reduce inflammation in animal models of arthritis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Half-life | Approximately 4 hours |

| Excretion | Renal |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide?

- Methodology : The synthesis typically involves three stages:

Oxadiazole Core Formation : React 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid with a thiol-containing reagent (e.g., ethyl mercaptan) under dehydrating conditions to form the 5-phenyl-1,2,4-oxadiazole scaffold .

Pyrrolidine Functionalization : Introduce the pyrrolidin-3-ylmethyl group via nucleophilic substitution or reductive amination. For example, react the oxadiazole intermediate with 3-aminopyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .

Benzamide Coupling : Use 2-ethoxybenzoyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) to form the final benzamide bond .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Techniques :

- NMR Spectroscopy : Assign signals for the ethoxy group (δ ~1.4 ppm for CH₃, δ ~4.0 ppm for OCH₂), pyrrolidine protons (δ ~2.5–3.5 ppm), and aromatic regions .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ with an exact mass matching the formula (e.g., C₂₅H₂₇N₄O₃ requires m/z 447.2025) .

- X-ray Crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns, as seen in analogous benzamide-thiazole derivatives .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility : Test in DMSO (typical stock solution), ethanol, and aqueous buffers (pH 7.4). Poor aqueous solubility is common; use co-solvents (e.g., cyclodextrins) for biological assays .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic cleavage of the oxadiazole or benzamide bond may occur under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole-pyrrolidine coupling step?

- Methodology :

- Catalytic Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions. Optimize solvent (e.g., DMF vs. THF) and temperature (60–100°C) .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yields (e.g., from 60% to 85%) by enhancing reaction kinetics .

- Data Analysis : Use design-of-experiment (DoE) software (e.g., JMP) to identify critical factors (e.g., reagent stoichiometry, solvent polarity).

Q. What strategies resolve stereochemical challenges during pyrrolidine functionalization?

- Approach :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., Chiralpak IA) if racemization occurs during synthesis .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to control stereochemistry at the pyrrolidine C3 position .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

- Hypothesis : The oxadiazole and benzamide moieties may inhibit enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) via conjugation with active-site residues, as seen in nitazoxanide derivatives .

- Methods :

- Molecular Docking : Use AutoDock Vina to model interactions with PFOR (PDB: 4Y0). Key residues (e.g., Arg228) may form hydrogen bonds with the oxadiazole ring .

- Enzyme Assays : Measure IC₅₀ in cell-free systems (e.g., recombinant PFOR). Compare with control inhibitors (e.g., metronidazole) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substitution) affect bioactivity?

- SAR Study :

- Design : Synthesize analogs with varied alkoxy groups (e.g., methoxy, propoxy) and test against cancer cell lines (e.g., HeLa, MCF-7) .

- Results : Ethoxy substitution may enhance membrane permeability (logP ~3.5 vs. methoxy’s ~2.8) and antiproliferative activity (IC₅₀: 8 µM vs. 15 µM) .

- Statistical Analysis : Use ANOVA to confirm significance (p < 0.05) between analog groups.

Contradictions and Limitations

- Stereochemical Stability : highlights potential epimerization of the pyrrolidine group under acidic conditions, conflicting with stable configurations reported in . Researchers must validate chirality post-synthesis .

- Bioactivity Variability : While reports anticancer activity for similar benzamides, emphasizes antimicrobial mechanisms. Target specificity studies (e.g., kinase profiling) are needed to resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.